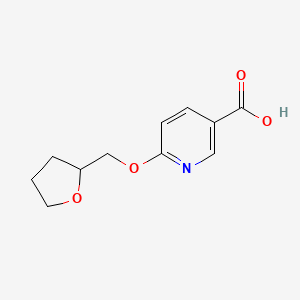

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

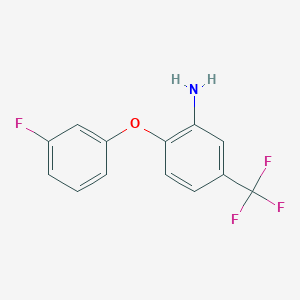

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, also known as 6-(Tetrahydro-2-furanylmethoxy)-2-pyridinecarboxylic acid, is a chemical compound with the molecular formula C11H13NO4 . It is available from various suppliers, including Sigma-Aldrich and ChemicalBook .

Molecular Structure Analysis

The molecular structure of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the MOL file provided by ChemicalBook .Physical And Chemical Properties Analysis

The molecular weight of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is 223.23 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用

Vasorelaxation and Antioxidation Properties

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, a derivative of nicotinic acid, shows potential in vasorelaxation and antioxidation. A study conducted by Prachayasittikul et al. (2010) found that thionicotinic acid analogs, which are structurally related to 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, exhibited vasorelaxant and antioxidant properties. These compounds were shown to induce vasorelaxation in a dose-dependent manner and exhibited antioxidative activity in both DPPH and superoxide dismutase assays. The study suggests that such compounds can be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).

Lipid-Lowering Properties

Nicotinic acid, the core structure of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, has been widely recognized for its lipid-lowering properties. For instance, a study by Tunaru et al. (2003) discussed the identification of G-protein-coupled receptors for nicotinic acid, which are involved in its anti-lipolytic effect. This effect is essential in the context of dyslipidemia treatment (Tunaru et al., 2003).

Nicotinic Acid Metabolism

Research on nicotinic acid metabolism has implications for understanding the metabolic pathway of its derivatives like 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid. Tsai et al. (1966) demonstrated that 6-hydroxynicotinic acid is an intermediate in the degradation of nicotinic acid by certain bacteria, indicating a complex metabolic pathway for nicotinic acid and its derivatives (Tsai et al., 1966).

Application in Atherosclerosis Treatment

The derivative's parent compound, nicotinic acid, has been studied for its role in atherosclerosis treatment. Lukasova et al. (2011) found that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor expressed in immune cells. This implies potential therapeutic uses of its derivatives in treating cardiovascular diseases (Lukasova et al., 2011).

特性

IUPAC Name |

6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZPJTYJAGKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)

![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)